molecular formula C11H13FO2S B14032519 Ethyl 2-fluoro-5-methyl-3-(methylthio)benzoate

Ethyl 2-fluoro-5-methyl-3-(methylthio)benzoate

Cat. No.: B14032519
M. Wt: 228.28 g/mol
InChI Key: HZLQAYHJYQVSRF-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-5-methyl-3-(methylthio)benzoate is an organic compound belonging to the ester class It is characterized by the presence of a benzoate group substituted with a fluorine atom, a methyl group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-fluoro-5-methyl-3-(methylthio)benzoate typically involves the esterification of 2-fluoro-5-methyl-3-(methylthio)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoro-5-methyl-3-(methylthio)benzoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-fluoro-5-methyl-3-(methylthio)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-5-methyl-3-(methylthio)benzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and the methylthio group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Ethyl 2-fluoro-5-methyl-3-(methylthio)benzoate can be compared with other similar compounds such as:

  • Ethyl 2-fluoro-3-methyl-5-(methylthio)benzoate
  • Mthis compound
  • Ethyl 2-fluoro-5-methylbenzoate

Uniqueness: The unique combination of the fluorine atom, methyl group, and methylthio group in this compound imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H13FO2S

Molecular Weight

228.28 g/mol

IUPAC Name

ethyl 2-fluoro-5-methyl-3-methylsulfanylbenzoate

InChI

InChI=1S/C11H13FO2S/c1-4-14-11(13)8-5-7(2)6-9(15-3)10(8)12/h5-6H,4H2,1-3H3

InChI Key

HZLQAYHJYQVSRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C)SC)F

Origin of Product

United States

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